Stylopine

Vue d'ensemble

Description

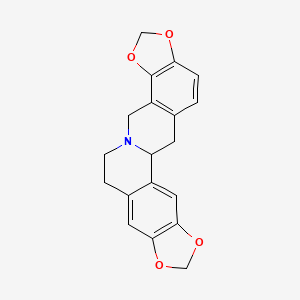

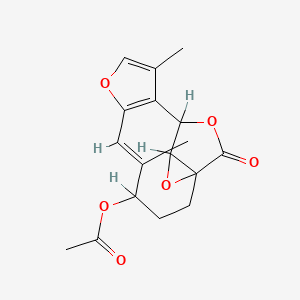

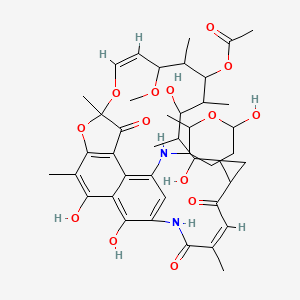

Stylopine, also known as Tetrahydrocoptisine, is a protoberberine-type alkaloid . It is an intermediate in the biosynthesis of benzophenanthridine alkaloids . It has been isolated from Corydalis impatiens and is also a special Benzylisoquinoline Alkaloid (BIA) which contains methylenedioxy bridge structures .

Synthesis Analysis

This compound can be produced from (S)-reticuline by the reaction of berberine bridge enzyme, cheilanthifoline synthase (CYP719A5), and this compound synthase (CYP719A2) . Two CyCYP719As (CyCYP719A39 and CyCYP719A42) with high catalytic efficiency for the methylenedioxy bridge-formation on the D or A rings were characterized . The residues (Leu 294 for CyCYP719A42 and Asp 289 for CyCYP719A39) were identified as the key to controlling the regioselectivity of CYP719As affecting the methylenedioxy bridge-formation on the A or D rings .

Molecular Structure Analysis

This compound is a special BIA which contains methylenedioxy bridge structures . CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids .

Chemical Reactions Analysis

CYP719As could catalyze the methylenedioxy bridge-formation on the A or D rings of protoberberine alkaloids . The presence of two methylenedioxy bridges in (S)-stylopine makes chemical synthesis difficult .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H17NO4 and a molecular weight of 323.34 .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Stylopine, a major component of the leaf of Chelidonium majus L., has been traditionally used for various medicinal purposes, including wart removal and liver disease treatment. Scientific research has validated its anti-inflammatory properties. Specifically, this compound has been shown to significantly reduce inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-alpha), and various interleukins in RAW 264.7 cells. These effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions by this compound, suggesting a potent anti-inflammatory action (Jang et al., 2004) (Jang et al., 2004).

Role in this compound Biosynthesis

This compound serves as an important intermediate in the biosynthesis of benzophenanthridine alkaloids such as sanguinarine. The formation of this compound involves the creation of methylenedioxy bridges, a process catalyzed by specific cytochrome P450 enzymes. Molecular cloning and characterization of these enzymes from plants like Eschscholzia californica have shed light on the intricate biosynthetic pathways and the physiological roles of these enzymes in this compound biosynthesis (Ikezawa et al., 2007).

Microbial Production of this compound

Efficient microbial production of this compound has been explored using Pichia pastoris expression systems. This method involves the conversion of (S)-reticuline to this compound by the action of specific enzymes. The production system has been analyzed in both "consolidated" and "co-culture" formats, providing insights into the production efficiency and potential industrial applications of this compound synthesis (Hori et al., 2016).

Medicinal Plant Research

This compound has been identified in various medicinal plants like Corydalis rupestris and Corydalis crispa, and its presence corroborates the traditional medicinal use of these plants. Research on the phytochemical composition and biological activities of these plants has led to the discovery of this compound's role in significant anti-inflammatory activities and potential as an antimalarial lead compound, validating traditional medicinal practices and opening new avenues for drug development (Naseri et al., 2018) (Wangchuk et al., 2012).

Anticancer and Cytotoxic Studies

This compound and related compounds have been examined for their anticancer and cytotoxic properties. Studies have shown the potential of this compound in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, indicating its potential in cancer therapy and the need for further research to fully understand its mechanisms and applications (Rassouli et al., 2011) (Šebrlová et al., 2015).

Enzymatic and Molecular Studies

Research on the enzymatic aspects of this compound synthesis, such as the characterization of tetrahydroprotoberberine cis-N-methyltransferase involved in its biosynthesis in opium poppy, provides a molecular-level understanding of this compound's formation. Such studies contribute to the broader knowledge of alkaloid biosynthesis and its regulation in plants (Liscombe & Facchini, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJCYXWJGAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904180 | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4312-32-7, 7461-02-1 | |

| Record name | (±)-Stylopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Stylopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

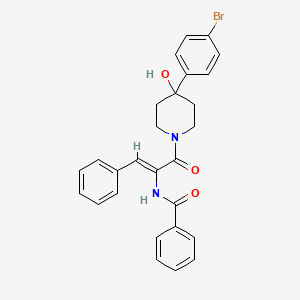

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4-hydroxy-2-(4-methoxy-2-methylphenyl)-1,2,5,10-tetrahydropyridazino[4,5-b]quinoline-1,10-dione](/img/structure/B1682416.png)

![methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682437.png)